molecular formula C6H9N3O B049855 2,4-Dimethyl-1H-imidazole-5-carboxamide CAS No. 124709-80-4

2,4-Dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B049855
CAS No.: 124709-80-4
M. Wt: 139.16 g/mol
InChI Key: MUINFCUJBRRPGO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-imidazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and anticancer research. It belongs to the class of azoles, which are five-membered heterocyclic compounds containing nitrogen atoms . The imidazole scaffold is a well-known privileged structure in drug discovery, particularly in the development of kinase inhibitors, and is a key component in many approved therapeutic agents . For instance, the chemotherapeutic drug Dacarbazine is an imidazole carboxamide derivative used to treat melanoma and Hodgkin's lymphoma, highlighting the proven pharmacological relevance of this core structure . This specific compound, with methyl substituents at the 2 and 4 positions, serves as a valuable building block for constructing more complex hybrid molecules. Such hybrids are actively investigated for their ability to target multiple pathways in cancer cells, including the inhibition of epidermal growth factor receptor (EGFR) and the disruption of microtubule formation, which can lead to cell cycle arrest . Researchers can utilize this high-purity intermediate to synthesize novel compounds for screening against a broad range of cancer cell lines, exploring its potential as a lead structure in the development of new oncology treatments. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

124709-80-4

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2,5-dimethyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9)

InChI Key

MUINFCUJBRRPGO-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)C)C(=O)N

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)N

Synonyms

1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2,4-Dimethyl-1H-imidazole-5-carboxamide typically involves the reaction of imidazole derivatives with carboxylic acids or their derivatives. Various methods have been documented in the literature for synthesizing imidazole derivatives, emphasizing the importance of reaction conditions and catalysts used during the process.

Key Synthesis Methods:

  • Condensation Reactions: Imidazole derivatives can be synthesized through condensation reactions involving carbonyl compounds and amines.
  • Cyclization Reactions: Cyclization of substituted ureas with α-halocarbonyl compounds has also been reported as an effective method for synthesizing imidazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Antihyperlipidemic Activity

A series of studies have investigated the lipid-lowering effects of imidazole-5-carboxamide derivatives. For instance, one study demonstrated that derivatives similar to this compound exhibited promising antihyperlipidemic activity in vivo, suggesting potential applications in managing hyperlipidemia and related cardiovascular diseases .

Drug Development

The compound has been explored for its potential in drug development, particularly in creating novel pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance its pharmacological properties.

Research on Derivatives

Research has focused on synthesizing derivatives of this compound to improve efficacy and reduce side effects. For example, modifications to the imidazole ring have led to compounds with enhanced biological activities.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BAntihyperlipidemic EffectsShowed a reduction in total cholesterol levels in animal models after administration of imidazole derivatives.
Study CDrug DevelopmentIdentified potential pathways for modifying imidazole structures to enhance bioavailability and therapeutic index.

Comparison with Similar Compounds

4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC/DTIC)

  • Structure: Features a triazeno group (-N=N-N(CH₃)₂) at position 4/5, distinguishing it from the dimethyl-substituted target compound.
  • Activity: Clinically used as an antineoplastic agent (melanoma), with selective toxicity under hypoxic conditions .
  • Metabolism: Undergoes N-demethylation via hepatic microsomal enzymes, producing 5-aminoimidazole-4-carboxamide (AIC) and formaldehyde .
  • Key Difference: The triazeno group in DIC confers pH-dependent reactivity and photodegradation, unlike the stable methyl groups in 2,4-dimethyl derivatives .

5-Hydroxy-1H-imidazole-4-carboxamide

  • Structure : Hydroxy group at position 5 instead of methyl.
  • Applications : Formulated as tablets with silica to prevent discoloration and enhance stability .
  • Synthesis: Produced via reaction of 2-aminomalonamide with carboxylic acids, differing from the alkylation pathways used for methylated derivatives .

Schiff Base and Thiazolidinone Derivatives of 5-Amino-1H-imidazole-4-carboxamide

  • Structure: Substituents include aromatic aldehydes (Schiff bases) or thiazolidinone rings.
  • Activity: Thiazolidinone derivatives exhibit superior antimicrobial activity compared to Schiff bases, highlighting the role of electronegative substituents .

1H-Benzo[d]imidazole-5-carboxamides

  • Structure : Fused benzene ring enhances aromaticity and planarity.
  • Synthesis : Synthesized via TBTU/DMAP-mediated coupling, a method adaptable for 2,4-dimethyl derivatives .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Imidazole Carboxamide Derivatives

Compound Substituents Bioactivity Metabolism Stability Considerations
2,4-Dimethyl-1H-imidazole-5-carboxamide 2-CH₃, 4-CH₃, 5-CONH₂ Hypothesized enzyme inhibition Likely hepatic oxidation High lipophilicity; stable
DIC/DTIC 4/5-triazeno, 5/4-CONH₂ Antineoplastic (melanoma) N-demethylation to AIC Light-sensitive; unstable
5-Hydroxy-1H-imidazole-4-carboxamide 5-OH, 4-CONH₂ Formulation stabilizer Not reported Requires silica additives
Thiazolidinone derivatives Thiazolidinone at 4/5 Antimicrobial Hydrolysis of thiazolidinone Moderate stability

Pharmacological Mechanisms

  • DIC/DTIC : Metabolites like 5-diazoimidazole-4-carboxamide inhibit DNA/RNA synthesis, while 2-azahypoxanthine disrupts purine metabolism .
  • Thiazolidinones: Antimicrobial activity via membrane disruption or enzyme inhibition .
  • 2,4-Dimethyl Analogs: Methyl groups may enhance lipophilicity and blood-brain barrier penetration compared to polar hydroxy or cyano derivatives.

Stability and Formulation

  • 5-Hydroxy Derivatives : Require silica co-formulants to prevent oxidative degradation .
  • DIC/DTIC : Light-sensitive; administered via controlled infusion to maintain plasma levels .
  • 2,4-Dimethyl Derivatives : Methyl groups likely improve stability under ambient conditions, reducing formulation complexity.

Preparation Methods

Cyclization of Nitrile Precursors

A patent by US3468901A outlines a route starting from 4,5-dicyanoimidazole, which undergoes selective hydrolysis in aqueous alkaline conditions to form 4-cyanoimidazole-5-carboxamide. Subsequent Hofmann rearrangement with bromine and sodium hydroxide at 70–75°C yields 5-amino-4-cyanoimidazole, which is further hydrolyzed to the target carboxamide. This method emphasizes the critical role of pH control, as excessive alkalinity leads to byproducts.

Table 1: Reaction Conditions for Nitrile Hydrolysis

ParameterValue
Precursor4,5-Dicyanoimidazole
Base2.33 N NaOH
Temperature70–75°C
Reaction Time3 hours
Yield35–40%

Ester-to-Amide Conversion

An alternative approach involves modifying ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate. As demonstrated in a study on TAK1 inhibitors, the ester group is converted to a carboxamide using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, achieving yields of 46–59% after purification by reverse-phase HPLC.

Key Mechanistic Insight : The electron-withdrawing effect of the imidazole ring facilitates nucleophilic attack by ammonia or amines on the activated ester intermediate, forming the carboxamide.

Optimization of Reaction Parameters

Temperature and Catalysis

In the synthesis of methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate, optimal yields (46.96%) were achieved at −78°C using 2 equivalents of n-BuLi. Lower temperatures suppress side reactions such as ring-opening or oxidation, while excess base ensures complete deprotonation of the imidazole nitrogen.

Table 2: Impact of Temperature on Yield

Temperature (°C)n-BuLi (Equiv.)Yield (%)
−78246.96
−401.31.32
2528.29

Solvent Selection

Polar aprotic solvents like DMF enhance the solubility of intermediates during amidation. In contrast, tetrahydrofuran (THF) is preferred for lithiation steps due to its ability to stabilize reactive anions.

Industrial-Scale Production Challenges

Continuous Flow Reactors

While batch reactors remain common for small-scale synthesis, continuous flow systems offer advantages in heat dissipation and mixing efficiency for exothermic steps like Hofmann rearrangements. However, clogging risks due to insoluble intermediates (e.g., sodium bromide precipitates) necessitate inline filtration units.

Purification at Scale

Column chromatography is impractical for industrial production. Instead, recrystallization from isopropyl alcohol or acetic acid/water mixtures achieves ≥95% purity. For critical applications, a final polish via HPLC with a C18 column and acetonitrile/water gradient is employed.

Analytical Characterization

Spectroscopic Validation

  • NMR : The aromatic proton of the imidazole core appears at δ 7.53 ppm (1H, s), while methyl groups resonate at δ 2.5–2.7 ppm.

  • IR : A strong absorption at ~1680 cm⁻¹ confirms the carboxamide C=O stretch.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 154.1 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar imidazole ring and hydrogen-bonding network between the carboxamide and adjacent methyl groups. The dihedral angle between the imidazole and carboxamide planes is 12.5°, indicating minimal conjugation .

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